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Compound Name:
5-Chloro-6-(trifluoromethyl)pyridin-

2-amine

Cat. No.: B1490870 Get Quote

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 5-Chloro-6-
(trifluoromethyl)pyridin-2-amine

Introduction

5-Chloro-6-(trifluoromethyl)pyridin-2-amine, with CAS Number 1227595-72-3, is a

substituted aminopyridine of significant interest to researchers in medicinal chemistry and drug

development.[1][2] Its molecular structure, combining a pyridine core with an amine, a chloro,

and a trifluoromethyl group, suggests a wide range of potential applications in the synthesis of

novel pharmaceutical and agrochemical agents.[3][4] The presence of these functional groups

creates a unique electronic and steric environment, making a thorough understanding of its

spectroscopic properties crucial for its identification, characterization, and application in further

research.

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for

5-Chloro-6-(trifluoromethyl)pyridin-2-amine. Due to the limited availability of direct

experimental spectra in the public domain, this document leverages established principles of

spectroscopic interpretation and data from structurally analogous compounds to provide a

robust and scientifically grounded prediction of its spectral characteristics. This guide is

intended for researchers, scientists, and drug development professionals who require a

detailed understanding of the expected ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and

Infrared (IR) spectroscopy data for this compound.
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Molecular Structure
The molecular formula of 5-Chloro-6-(trifluoromethyl)pyridin-2-amine is C₆H₄ClF₃N₂ and its

molecular weight is 196.56 g/mol .[1] The structure contains a pyridine ring substituted with an

amino group at position 2, a chloro group at position 5, and a trifluoromethyl group at position

6.

Caption: Molecular structure of 5-Chloro-6-(trifluoromethyl)pyridin-2-amine.

¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show signals corresponding to the two aromatic protons

and the two amine protons. The chemical shifts are influenced by the electronic effects of the

substituents on the pyridine ring. The amino group is a strong electron-donating group, while

the chloro and trifluoromethyl groups are electron-withdrawing.

Predicted ¹H NMR Data

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 6.5 - 6.8 d 8.0 - 9.0

H-4 7.4 - 7.7 d 8.0 - 9.0

NH₂ 4.5 - 5.5 br s -

Interpretation:

H-3 and H-4: These two aromatic protons form an AX spin system and are expected to

appear as doublets. The proton at position 3 (H-3) is ortho to the electron-donating amino

group and will therefore be shielded, appearing at a lower chemical shift (upfield). The proton

at position 4 (H-4) is ortho to the electron-withdrawing chloro group and will be deshielded,

appearing at a higher chemical shift (downfield). The coupling constant between these two

protons is expected to be in the range of 8.0 - 9.0 Hz, which is typical for ortho coupling in

pyridine rings.[5][6]
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NH₂ Protons: The amine protons are expected to appear as a broad singlet. The chemical

shift can vary depending on the solvent and concentration due to hydrogen bonding.

Caption: Predicted coupling between aromatic protons in ¹H NMR.

¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in the molecule.

The chemical shifts are predicted based on the additivity rules for substituted pyridines,

considering the electron-donating and electron-withdrawing nature of the substituents.[7][8][9]

The carbon attached to the trifluoromethyl group will exhibit a quartet due to one-bond coupling

with the three fluorine atoms (¹JCF), and the other carbons of the trifluoromethyl group will

show smaller long-range couplings.[10]

Predicted ¹³C NMR Data

Carbon
Predicted Chemical
Shift (δ, ppm)

Multiplicity (due to
C-F coupling)

Coupling Constant
(J, Hz)

C-2 158 - 162 s -

C-3 108 - 112 s -

C-4 140 - 144 s -

C-5 115 - 119 s -

C-6 145 - 149 q ²JCF ≈ 30-35

CF₃ 120 - 124 q ¹JCF ≈ 270-280

Interpretation:

C-2: This carbon is attached to the amino group and is expected to be significantly

deshielded.

C-3: This carbon is ortho to the amino group and meta to the chloro group, leading to a

shielded signal at a lower chemical shift.
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C-4: This carbon is meta to the amino group and ortho to the chloro group, resulting in a

deshielded signal.

C-5: This carbon is directly attached to the chlorine atom.

C-6: This carbon, attached to the trifluoromethyl group, will be deshielded and will appear as

a quartet due to coupling with the fluorine atoms.

CF₃: The carbon of the trifluoromethyl group will also be a quartet with a large one-bond C-F

coupling constant.

¹⁹F NMR Spectroscopy (Predicted)
¹⁹F NMR is a highly sensitive technique for detecting fluorine-containing compounds.[11] For 5-
Chloro-6-(trifluoromethyl)pyridin-2-amine, a single signal is expected in the ¹⁹F NMR

spectrum.

Predicted ¹⁹F NMR Data

Group
Predicted Chemical Shift
(δ, ppm)

Multiplicity

CF₃ -60 to -65 s

Interpretation:

The three fluorine atoms of the trifluoromethyl group are chemically equivalent and are not

coupled to any other fluorine or hydrogen atoms. Therefore, they are expected to appear as

a sharp singlet. The chemical shift is predicted to be in the typical range for a trifluoromethyl

group attached to an aromatic ring.[12][13]

Mass Spectrometry (Predicted Fragmentation)
The mass spectrum will provide information about the molecular weight and the fragmentation

pattern of the molecule. The molecular ion peak (M⁺) is expected at m/z 196, with an M+2 peak

at m/z 198 of approximately one-third the intensity, which is characteristic of a compound

containing one chlorine atom.
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Predicted Major Fragments

m/z Proposed Fragment

196/198 [M]⁺

177 [M - F]⁺

161 [M - Cl]⁺

127 [M - CF₃]⁺

169 [M - HCN]⁺

Interpretation:

The fragmentation of the molecular ion is expected to proceed through several pathways,

including the loss of a fluorine atom, a chlorine atom, the trifluoromethyl group, or hydrogen

cyanide from the pyridine ring.[14][15][16][17]
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Caption: Predicted mass spectrometry fragmentation pathways.

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the various functional groups

present in the molecule.

Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

3450 - 3300
N-H stretching (asymmetric

and symmetric)
Medium

1640 - 1600 N-H bending (scissoring) Medium

1600 - 1450
C=C and C=N stretching

(aromatic ring)
Medium-Strong

1350 - 1100 C-F stretching Strong

850 - 750 C-Cl stretching Medium

Interpretation:

N-H Vibrations: The amino group will give rise to characteristic stretching and bending

vibrations. Two N-H stretching bands are expected for the primary amine.[18][19][20]

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will

appear in the 1600-1450 cm⁻¹ region.

C-F Vibrations: The trifluoromethyl group will exhibit very strong absorption bands due to C-F

stretching.

C-Cl Vibration: The C-Cl stretching vibration will be observed in the fingerprint region.

Experimental Protocols (Generalized)
The following are generalized protocols for obtaining the spectroscopic data for a compound

such as 5-Chloro-6-(trifluoromethyl)pyridin-2-amine.

1. NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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Data Acquisition:

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-

to-noise ratio.

¹³C NMR: Use a proton-decoupled pulse sequence to obtain singlets for all carbons

(except those coupled to fluorine). A larger number of scans will be required compared to

¹H NMR.

¹⁹F NMR: Acquire the spectrum with proton decoupling. Use an appropriate fluorine

frequency and reference standard (e.g., CFCl₃).

2. Mass Spectrometry

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a

suitable volatile solvent (e.g., methanol, acetonitrile).

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI, or Electron Impact - EI).

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). For

fragmentation analysis, perform tandem MS (MS/MS).

3. Infrared (IR) Spectroscopy

Sample Preparation:

Solid: Prepare a KBr pellet by mixing a small amount of the compound with dry KBr

powder and pressing it into a thin disk.

ATR: Place a small amount of the solid sample directly on the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition: Acquire the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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